molecular formula C32H27N5O8 B1679939 Pyribenzoxim CAS No. 168088-61-7

Pyribenzoxim

Cat. No.: B1679939
CAS No.: 168088-61-7
M. Wt: 609.6 g/mol
InChI Key: OVXMBIVWNJDDSM-UHFFFAOYSA-N
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Description

Pyribenzoxim is a post-emergence herbicide developed by LG Chemical Ltd in 1997. It is known for its effectiveness against barnyard grass and other weeds at low application rates. The compound is classified as a pyrimidinyloxybenzoic acid herbicide and functions as an acetolactate synthase inhibitor, interfering with the biosynthesis of branched-chain amino acids .

Mechanism of Action

Target of Action

Pyribenzoxim primarily targets the enzyme acetolactate synthase (ALS) . ALS plays a crucial role in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine . By inhibiting this enzyme, this compound disrupts the normal growth and development of plants .

Mode of Action

This compound is a post-emergence herbicide . It interacts with its target, ALS, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis and plant growth . The mode of action of this compound is similar to that of sulfonylureas and imidazolidinone herbicides, which are also ALS inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the branched-chain amino acid synthesis pathway . By inhibiting ALS, this compound prevents the production of key amino acids, disrupting protein synthesis and ultimately leading to the death of the plant .

Pharmacokinetics

In a study with rats, this compound was metabolized into five metabolites via hydroxylation .

Result of Action

The primary result of this compound’s action is the inhibition of plant growth . By disrupting amino acid synthesis, this compound prevents normal plant development, leading to the death of the plant . It is used to control various types of grasses and weeds in rice and other crops .

Action Environment

This compound’s action can be influenced by environmental factors. For instance, its photodegradation has been studied in various aqueous solutions under sunlight . The half-lives of this compound were found to be 26.9 and 9.2 days for deaerated and non-deaerated distilled water, respectively . This suggests that the compound’s stability and efficacy can be affected by exposure to light and the presence of oxygen .

Safety and Hazards

Pyribenzoxim has a low mammalian toxicity and is a recognized irritant . It is moderately toxic to birds, fish, and honeybees . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Biochemical Analysis

Biochemical Properties

Pyribenzoxim plays a significant role in biochemical reactions. It is a non-competitive inhibitor of Acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids . The inhibition data for rice and barnyard grass suggest that the basis for selectivity does not lie at the biochemical site of action .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibitory action on ALS. This inhibition can disrupt the normal metabolic processes within the cell, leading to changes in cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with the ALS enzyme. By inhibiting this enzyme, this compound can alter gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, photolysis of this compound was assessed in various aqueous solutions under sunlight. In direct photolysis, half-lives of this compound were 26.9 and 9.2 days for deaerated and non-deaerated distilled water, respectively .

Metabolic Pathways

This compound is involved in the metabolic pathway related to the biosynthesis of branched-chain amino acids, where it inhibits the ALS enzyme .

Subcellular Localization

Given its role as an ALS inhibitor, it is likely localized to areas of the cell where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyribenzoxim can be synthesized using bispyribac sodium salt as a raw material. The process involves adding bispyribac sodium salt, an organic solvent, an alkaline catalyst, a dehydrating agent, and diphenyl ketone oxime into a reaction bulb. The mixture is allowed to react for 6-36 hours at room temperature. The reaction is monitored using thin-layer chromatography. After the reaction, the mixture is filtered, and the organic solvent is removed under reduced pressure. The product is then recrystallized using methylbenzene to obtain this compound as a white solid .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to be safe and environmentally friendly, with a high yield of over 90.4%. The process involves efficient acylation catalysts and condensing agents to ensure a green and clean production technique .

Chemical Reactions Analysis

Types of Reactions: Pyribenzoxim undergoes various chemical reactions, including photodegradation, oxidation, and hydrolysis.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the photodegradation of this compound include bispyribac, benzophenone oxime, 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, benzophenone, and 2-hydroxy-6-(4-hydroxy-6-methoxy-pyrimidin-2-yloxy)benzoic acid .

Scientific Research Applications

Pyribenzoxim has a wide range of scientific research applications:

Properties

IUPAC Name

(benzhydrylideneamino) 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5O8/c1-39-24-18-25(40-2)34-31(33-24)43-22-16-11-17-23(44-32-35-26(41-3)19-27(36-32)42-4)28(22)30(38)45-37-29(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXMBIVWNJDDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057996
Record name Pyribenzoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168088-61-7
Record name Pyribenzoxim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168088-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyribenzoxim [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168088617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyribenzoxim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, diphenyl-, O-[2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl]oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PYRIBENZOXIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBD478968P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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